

An In-depth Technical Guide to the Physicochemical Properties of Aurilol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aurilol**

Cat. No.: **B1251647**

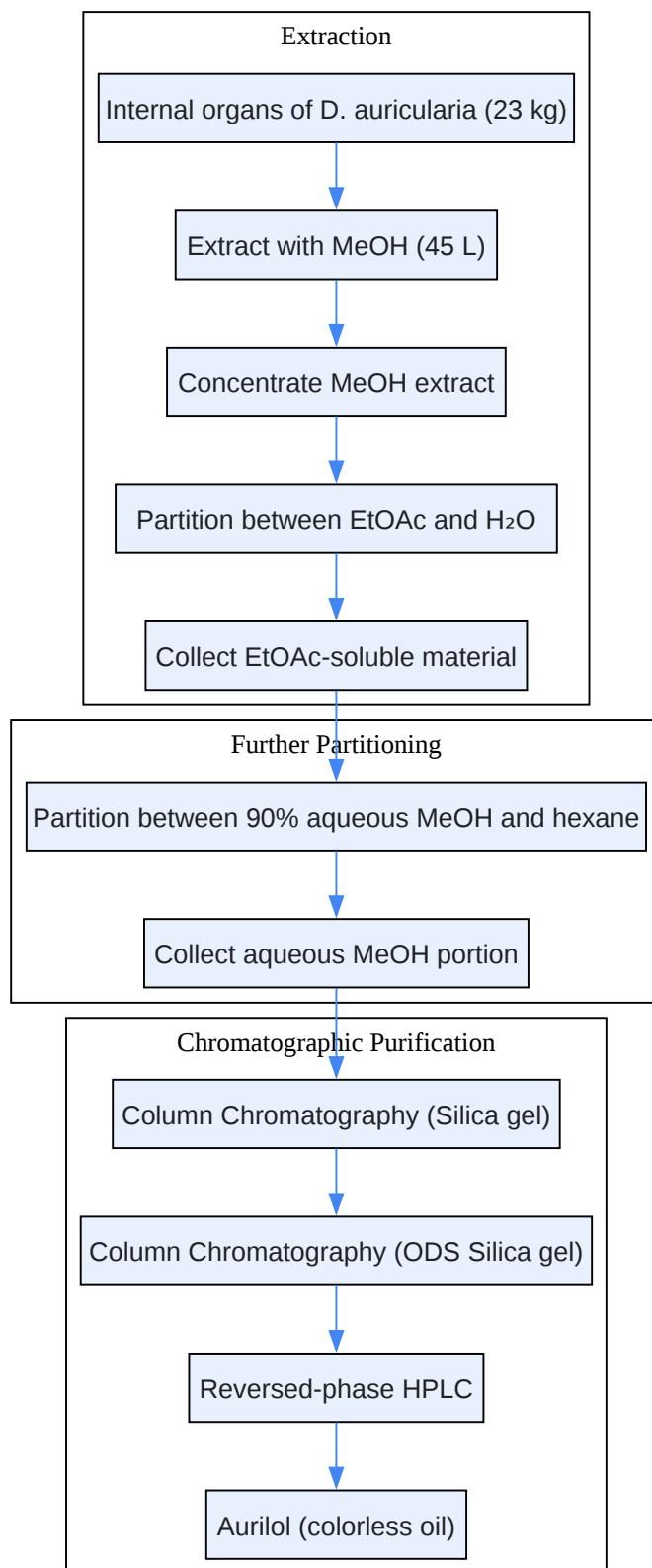
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Aurilol**, a cytotoxic bromotriterpene. The information is compiled from spectroscopic and chemical analyses, with detailed experimental protocols and visualizations to support further research and development.

Core Physicochemical Properties of Aurilol

Aurilol is a novel bromotriterpene isolated from the sea hare *Dolabella auricularia*.^{[1][2]} It is characterized as a colorless oil.^[1] Quantitative data regarding its physicochemical properties are summarized in the table below.


Property	Value	Source
Molecular Formula	$C_{30}H_{53}BrO_7$	[1] [2]
Appearance	Colorless oil	[1]
Specific Rotation	$[\alpha]^{30}D +4.6^\circ$ (c 0.41, $CHCl_3$)	[1]
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS)	m/z 627.2888 $[M+Na]^+$ (Calculated for $C_{30}H_{53}^{79}BrNaO_7$: 627.2872)	[1]
Cytotoxicity (IC_{50} against HeLa S ₃ cells)	4.3 μ g/mL	[1] [3]

Note: Data on melting point, boiling point, solubility, and pKa for **Aurilol** are not available in the reviewed literature. Given its nature as an oil, its melting point is below room temperature. Complex natural products like **Aurilol** often decompose at high temperatures, making boiling point determination challenging.

Experimental Protocols

Extraction and Isolation of Aurilol

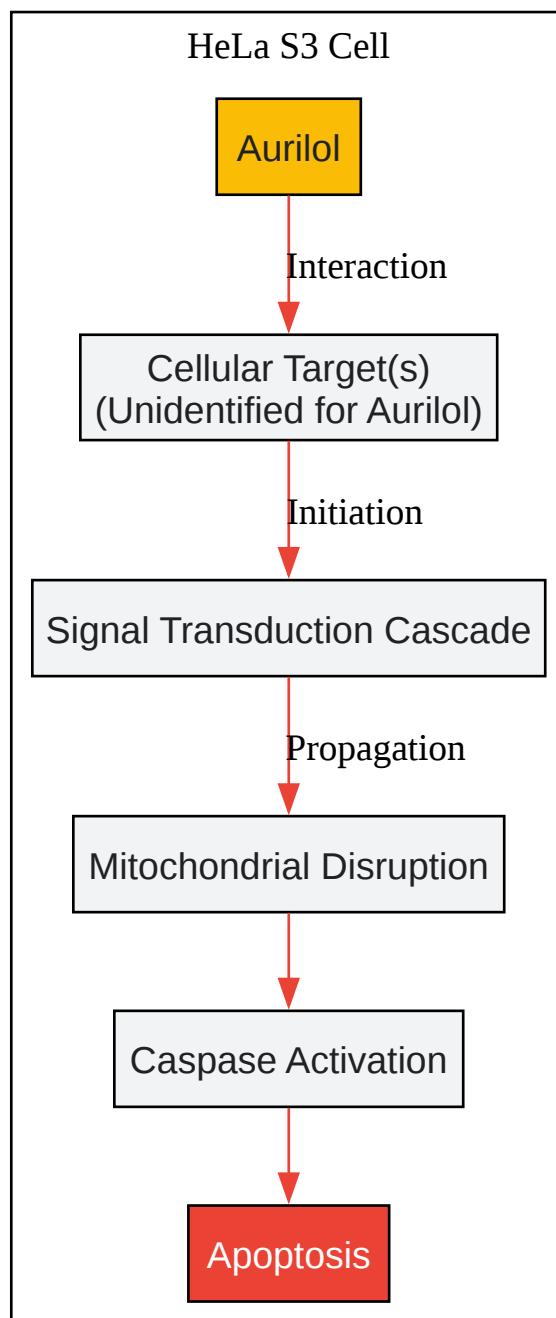
The following protocol details the extraction and isolation of **Aurilol** from the sea hare *Dolabella auricularia*.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 1: Workflow for the extraction and isolation of **Aurilol**.

Methodology:

- Extraction: The internal organs of the sea hare (23 kg, wet weight) were extracted with methanol (45 L). The resulting methanol extract was concentrated in vacuo.
- Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which exhibited cytotoxicity, was further partitioned between 90% aqueous methanol and hexane.
- Chromatography: The material from the aqueous methanol portion was subjected to a series of chromatographic separations, including column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure **Aurilol**.[\[1\]](#)


Structure Elucidation

The chemical structure of **Aurilol** was determined using a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: An IR spectrum in chloroform showed a broad absorption band at 3350 cm^{-1} , indicative of hydroxyl groups.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR, as well as 2D NMR techniques (DQF-COSY, HMBC, NOESY), were used to establish the planar structure and relative stereochemistry of **Aurilol**.[\[1\]](#)[\[2\]](#)
- High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS): This was used to determine the exact mass and molecular formula of **Aurilol**.[\[1\]](#)[\[2\]](#)

Biological Activity and Potential Signaling Pathway

Aurilol has demonstrated cytotoxic activity against HeLa S₃ cells with an IC₅₀ value of 4.3 $\mu\text{g/mL}$.[\[1\]](#)[\[3\]](#) While the precise molecular mechanism of this cytotoxicity has not been fully elucidated for **Aurilol**, cytotoxic compounds often induce apoptosis (programmed cell death) through various signaling cascades. A generalized potential pathway is illustrated below.

[Click to download full resolution via product page](#)

Figure 2: Generalized cytotoxic signaling pathway leading to apoptosis.

It is important to note that while this represents a common mechanism for cytotoxic agents, further research is required to identify the specific cellular targets and signaling pathways modulated by **Aurilol**.

Conclusion

Aurilol is a structurally unique bromotriterpene with significant cytotoxic properties. This guide provides the foundational physicochemical data and experimental methodologies available in the current literature. The lack of data on certain properties such as solubility and pKa highlights areas for future investigation, which will be crucial for the further development of **Aurilol** as a potential therapeutic agent. The elucidation of its precise mechanism of action is another critical next step in understanding its full pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Aurilol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251647#physicochemical-properties-of-aurilol\]](https://www.benchchem.com/product/b1251647#physicochemical-properties-of-aurilol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com